3-(m-Tolylamino)thietane 1,1-dioxide
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Overview
Description
3-(m-Tolylamino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thietane, a four-membered ring structure containing sulfur The compound is characterized by the presence of a tolylamino group attached to the thietane ring, which is further oxidized to form a 1,1-dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolylamino)thietane 1,1-dioxide typically involves the reaction of thietane with m-toluidine under specific conditions. One common method includes the oxidation of thietane using hydrogen peroxide in the presence of a catalyst such as tungstic acid. The reaction is carried out at low temperatures (0-10°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the thietane or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as tungstic acid.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane and other reduced forms.
Substitution: A variety of derivatives depending on the electrophile used.
Scientific Research Applications
3-(m-Tolylamino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(m-Tolylamino)thietane 1,1-dioxide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antidepressant activity is thought to involve modulation of neurotransmitter systems, including serotonin and dopamine pathways .
Comparison with Similar Compounds
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Similar structure but with a phenylsulfanyl group instead of a tolylamino group.
3-Aryloxythietane 1,1-dioxide: Contains an aryloxy group instead of a tolylamino group.
3-Cyanothiete 1,1-dioxide: Contains a cyano group, leading to different reactivity and applications.
Uniqueness
3-(m-Tolylamino)thietane 1,1-dioxide is unique due to the presence of the tolylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)11-10-6-14(12,13)7-10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
ZUKOANVEIMAMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
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